![molecular formula C17H14O6 B8255250 Kaempferol 3,5-dimethyl ether CAS No. 1486-65-3](/img/structure/B8255250.png)
Kaempferol 3,5-dimethyl ether
Overview
Description
Kaempferol 3,5-dimethyl ether is a flavonoid compound found in Chrysothamnus humilis and Dioscorea bulbifera . It is a natural product for research related to life sciences . It has a molecular formula of C17H14O6 and a molecular weight of 314.29 .
Molecular Structure Analysis
The chemical structure of Kaempferol 3,5-dimethyl ether is distinguished by the presence of phenyl rings and four hydroxyl substituents .Chemical Reactions Analysis
Kaempferol has been shown to interact with various signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types .Physical And Chemical Properties Analysis
Kaempferol 3,5-dimethyl ether is a yellow powder . It is soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate . It has a boiling point of 604.5±55.0°C at 760 mmHg and a density of 1.5±0.1 g/cm3 .Mechanism of Action
Safety and Hazards
Future Directions
Kaempferol has multiple therapeutic properties that target a diverse number of diseases. The various nanoformulations of kaempferol were significantly better than the free kaempferol drug delivery system. They were better absorbed into the body, showed better target delivery, and had improved bioavailability . Further studies may make the Kaempferol effect mechanisms in those pathologies clearer .
properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-12-7-11(19)8-13-14(12)15(20)17(22-2)16(23-13)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCNEMKKAQGVGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440519 | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kaempferol 3,5-dimethyl ether | |
CAS RN |
1486-65-3 | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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